
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a quinoxaline ring system, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate, followed by cyclization and subsequent amide formation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, which is crucial for cell division, thereby arresting the cell cycle at the G2/M phase and inducing apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- N-substituted 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives
Uniqueness
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to its specific amide functional group, which imparts distinct chemical properties and biological activities compared to its carboxylic acid counterparts. Its ability to inhibit tubulin polymerization and induce apoptosis sets it apart from other similar compounds .
Properties
CAS No. |
263756-47-4 |
|---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c10-9(14)5-1-2-6-7(3-5)12-8(13)4-11-6/h1-3,11H,4H2,(H2,10,14)(H,12,13) |
InChI Key |
AFGWPEXUPANFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



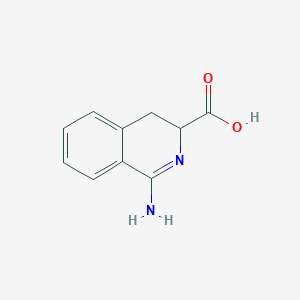


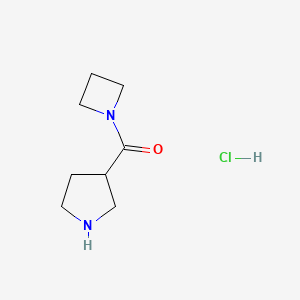
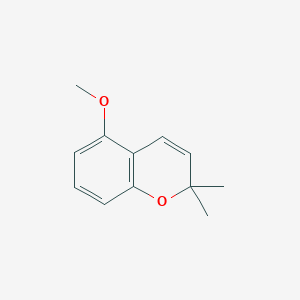
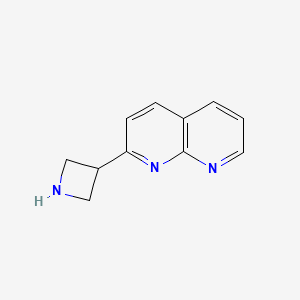

![6-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11908863.png)

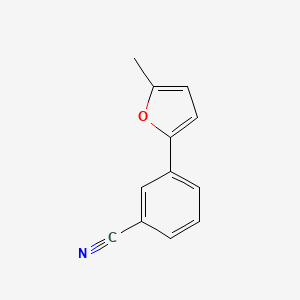

![(4-Formyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11908897.png)
![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
